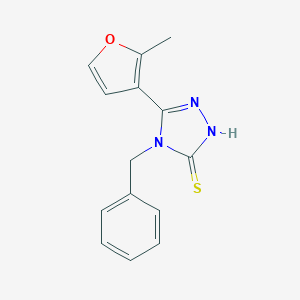
4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol (BMFT) is a novel thiol-containing triazole compound that has recently been synthesized and studied for its potential applications in scientific research. It is a heterocyclic compound composed of a benzyl group, a 2-methylfuran-3-yl group, and a 1,2,4-triazole-3-thiol group. BMFT has been found to have unique properties that make it a promising candidate for various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Pharmacological Studies
One of the primary research applications of derivatives related to 4-benzyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol involves synthesis and pharmacological study. For instance, compounds related to this chemical structure have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies indicate the potential of such compounds in the development of new antimicrobial agents (Dave et al., 2007).
Corrosion Inhibition
Research has also been conducted on the use of benzimidazole derivatives, similar to the chemical structure , as inhibitors for mild steel corrosion in acidic environments. Such studies are crucial in industrial applications where corrosion resistance is a significant concern (Yadav et al., 2013).
Crystal Structure Analysis
Understanding the crystal structure of compounds is another important area of research. Investigations into the crystal structure of derivatives of this compound contribute to a better understanding of their physical and chemical properties, which is essential for various applications, including material science and drug design (Xu et al., 2006).
Antimicrobial and Antioxidant Evaluations
Compounds within this chemical framework have also been synthesized and evaluated for their antimicrobial activities, highlighting their potential in creating new antimicrobial agents. Additionally, their antioxidant properties have been studied, indicating their potential application in combating oxidative stress (Bayrak et al., 2009).
Acidity Constants and Spectrophotometric Studies
The study of the acid-base properties of related 1,2,4-triazole derivatives in various solvent mixtures through spectrophotometric methods provides insights into their chemical behavior, which is crucial for their application in different environments (Azimi et al., 2008).
Propriétés
IUPAC Name |
4-benzyl-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-12(7-8-18-10)13-15-16-14(19)17(13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHJBDDFSNICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456416.png)
![(13E)-16-acetyl-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B456417.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]-4-pyrazolyl]-2-furancarboxamide](/img/structure/B456419.png)
![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456420.png)
![3-[(4-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B456422.png)
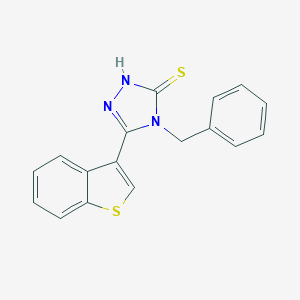
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B456424.png)
![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456425.png)
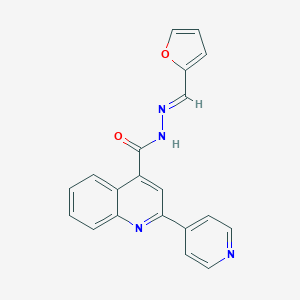
![1-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456429.png)
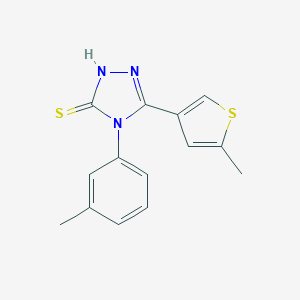
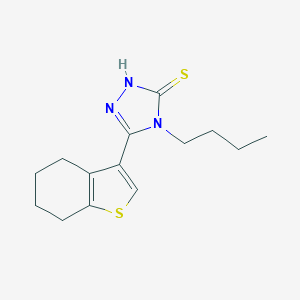
![N-(4-chlorobenzyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456433.png)
![5-(5-chlorothiophen-2-yl)-N-[2-(4-{[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazin-1-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456438.png)